2-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
The compound 2-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy group on the aromatic ring and a side chain containing a 1-methylpyrrole moiety linked to a morpholine ring via an ethyl bridge. Its design integrates heterocyclic motifs (pyrrole and morpholine) known to influence solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-9-5-7-16(21)17(22-10-12-25-13-11-22)14-20-19(23)15-6-3-4-8-18(15)24-2/h3-9,17H,10-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRXYVTUMMURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Research Findings
- Temano-grel (): This platelet aggregation inhibitor demonstrates the importance of the pyrazole ring and morpholinylethoxy group in binding to platelet receptors. The morpholinylethoxy chain likely improves aqueous solubility compared to the target compound’s ethyl-morpholine linkage, which may alter pharmacokinetics .
- The morpholine ethyl chain, shared with the target compound, may mitigate this by providing polar interactions .
- CAS 369652-13-1 () : The absence of morpholine in this analog results in lower molecular weight and simpler structure, highlighting the morpholine’s role in the target compound’s stability and solubility .
- Phthalazinone Analog (CAS 4847-17-0): The phthalazinone moiety replaces the pyrrole group, suggesting divergent biological targets (e.g., kinases vs. platelet receptors) .
Therapeutic Implications
- The target compound’s pyrrole-ethyl-morpholine group may offer a novel binding profile compared to pyrazole-based analogs .
- Oncology: Compounds like V006-4736 () and phthalazinone derivatives () suggest benzamides can target kinases or apoptosis pathways. The target compound’s pyrrole-morpholine motif could modulate selectivity for cancer-related enzymes .
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